2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of a pyrimidine ring, followed by chlorination and subsequent functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process is typically scaled up from laboratory procedures to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors and anticancer drugs
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by modulating the activity of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(2-methoxyethyl)-7h-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine .
Uniqueness
2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying its interactions with biological targets .
Properties
Molecular Formula |
C8H6ClN3O2 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-3-5(7(13)14)4-2-10-8(9)11-6(4)12/h2-3H,1H3,(H,13,14) |
InChI Key |
MYZUATPQVKKEPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)C(=O)O |
Origin of Product |
United States |
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